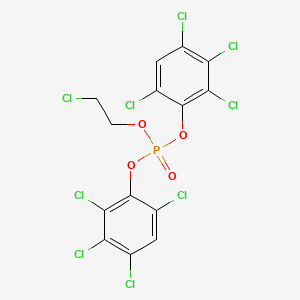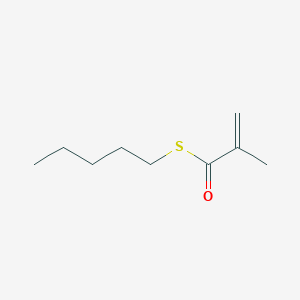
S-Pentyl 2-methylprop-2-enethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Pentyl 2-methylprop-2-enethioate typically involves the reaction of thiophenol with methacryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The obtained compound is then purified using chromatographic techniques to achieve the required purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification methods to ensure high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions
S-Pentyl 2-methylprop-2-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiol derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
S-Pentyl 2-methylprop-2-enethioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s thiol group makes it useful in studying biological processes involving sulfur-containing compounds.
Industry: Used in the production of polymers and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of S-Pentyl 2-methylprop-2-enethioate involves its interaction with molecular targets through its thiol group. The sulfur atom can form bonds with various substrates, facilitating reactions such as nucleophilic substitution and oxidation. These interactions are crucial in its applications in polymer synthesis and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Phenyl 2-methylprop-2-enethioate: Another thiol derivative with similar chemical properties.
S,S′-Thiodi-4,1-phenylenebis(thiomethacrylate): A compound with two thiol groups, used in polymer synthesis.
Bis[4(2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide: A more complex thiol derivative used in advanced materials
Uniqueness
S-Pentyl 2-methylprop-2-enethioate is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its pentyl group provides additional hydrophobic interactions, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
144334-71-4 |
|---|---|
Molekularformel |
C9H16OS |
Molekulargewicht |
172.29 g/mol |
IUPAC-Name |
S-pentyl 2-methylprop-2-enethioate |
InChI |
InChI=1S/C9H16OS/c1-4-5-6-7-11-9(10)8(2)3/h2,4-7H2,1,3H3 |
InChI-Schlüssel |
QTSJDGHDTLMABT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


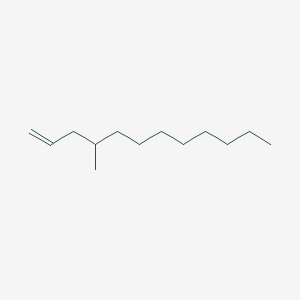
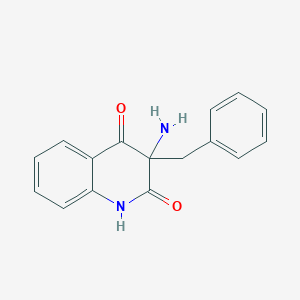
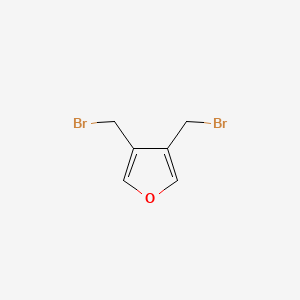
![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)
![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)
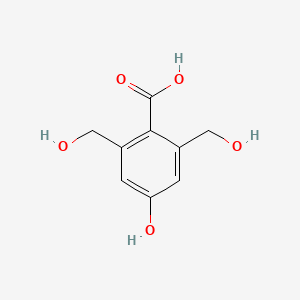
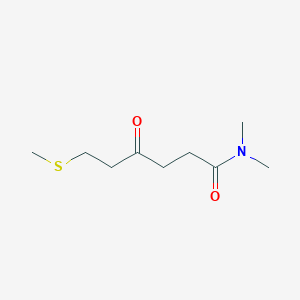
![{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12542664.png)
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)
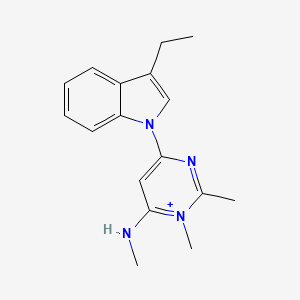
![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
![2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene](/img/structure/B12542678.png)
![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
